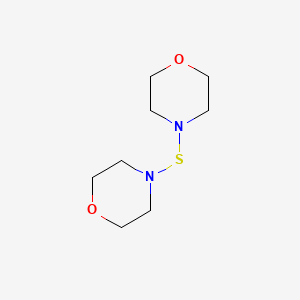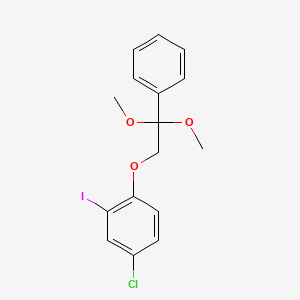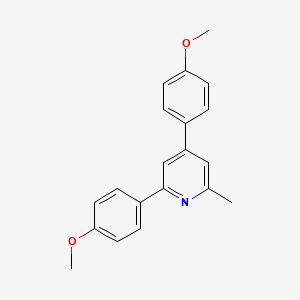
Morpholine, 4,4'-thiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-thiobis- is a chemical compound that features a morpholine ring structure connected by a sulfur atom. This compound is known for its versatility and is used in various industrial and scientific applications. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholine, 4,4’-thiobis- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dichloride (SCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of morpholine, 4,4’-thiobis- often involves the use of large-scale reactors where morpholine and sulfur dichloride are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is isolated using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4,4’-thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., chlorine, bromine), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or aminated morpholine derivatives
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-thiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of morpholine, 4,4’-thiobis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the sulfur bridge, used in similar applications but with different reactivity.
Thiomorpholine: Contains a sulfur atom in the ring structure, offering different chemical properties and reactivity.
Piperazine: A related compound with a nitrogen-nitrogen bridge, used in pharmaceuticals and chemical synthesis.
Uniqueness
Morpholine, 4,4’-thiobis- is unique due to the presence of the sulfur bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler morpholine derivatives.
Propiedades
Número CAS |
5038-11-9 |
|---|---|
Fórmula molecular |
C8H16N2O2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
4-morpholin-4-ylsulfanylmorpholine |
InChI |
InChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2 |
Clave InChI |
QLSLFFFIHPBPKZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)



![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)


![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)


